1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole is a complex organic compound characterized by the presence of dichlorophenyl, sulfanyl, methyl, phenyl, and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the dichlorophenyl sulfanyl intermediate: This step involves the reaction of 3,4-dichlorophenyl thiol with an appropriate halogenated precursor under controlled conditions.
Alkylation: The intermediate is then alkylated with a methyl-phenyl compound to form the desired sulfanyl-phenylpropyl structure.
Imidazole ring formation: The final step involves the cyclization of the intermediate with an imidazole precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone
- 1-(3,4-Dichlorophenyl)-3-((4-methylphenyl)sulfanyl)-1-propanone
- 1-(3,4-Dichlorophenyl)-3-((4-fluorophenyl)sulfanyl)-1-propanone
Uniqueness
1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and industrial applications.
Properties
CAS No. |
89440-16-4 |
---|---|
Molecular Formula |
C19H18Cl2N2S |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1-[1-(3,4-dichlorophenyl)sulfanyl-2-methyl-2-phenylpropyl]imidazole |
InChI |
InChI=1S/C19H18Cl2N2S/c1-19(2,14-6-4-3-5-7-14)18(23-11-10-22-13-23)24-15-8-9-16(20)17(21)12-15/h3-13,18H,1-2H3 |
InChI Key |
LBPOAKMDMMMLOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(N2C=CN=C2)SC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.